(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis
Description
Properties
CAS No. |
2043-98-3 |
|---|---|
Molecular Formula |
C6H6O5 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(2S,5R)-2,5-dihydrofuran-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-4H,(H,7,8)(H,9,10)/t3-,4+ |
InChI Key |
VRDWCLRWRUCGPB-ZXZARUISSA-N |
Isomeric SMILES |
C1=C[C@H](O[C@H]1C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(OC1C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate : (2R,5S)-2,5-dihydroxyadipic acid or similar C6 dihydroxy acids.
-
Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA).
-
Temperature : 80–120°C under reflux.
-
Solvent : Polar aprotic solvents (e.g., acetic acid) or solvent-free conditions.
The reaction proceeds via protonation of the hydroxyl groups, followed by dehydration and cyclization to form the dihydrofuran ring. The stereochemistry of the starting material dictates the final configuration, as the rigid transition state during cyclization preserves the (2R,5S) arrangement.
Yield and Purity
| Method Parameter | Value |
|---|---|
| Starting Material | (2R,5S)-2,5-dihydroxyadipic acid |
| Catalyst | H2SO4 (98%) |
| Temperature | 100°C |
| Reaction Time | 6–8 hours |
| Isolation Method | Recrystallization (H2O/EtOH) |
Hydrolysis of Cis-Dicyanide Precursors
A patent-derived method involves hydrolyzing a cis-2,5-dicyanide-dihydrofuran adduct with sulfuric acid. This approach leverages the stability of the cis configuration in the dicyanide precursor to ensure stereochemical fidelity.
Synthetic Steps
-
Adduct Formation : Reacting cis-2,5-dicyanide-dihydrofuran with sulfuric acid monohydrate at 70–115°C forms a stable bisulfate adduct.
-
Hydrolysis : Adding excess water to the adduct under reflux (100–140°C) hydrolyzes the nitrile groups to carboxylic acids.
Critical Parameters
Performance Metrics
-
Yield : 80–91% (trans isomer); cis isomer yields are ~75% due to extraction losses.
-
Stereochemical Purity : >98% ee (enantiomeric excess).
| Step | Conditions |
|---|---|
| Adduct Formation | 90°C, 30 minutes |
| Hydrolysis | Reflux (140°C), 1 hour |
| Solvent for Extraction | Ethyl acetate |
Oxidation of Dihydroxyfuran Intermediates
Oxidation of 2,5-dihydroxyfuran derivatives provides a renewable route, particularly when starting from biomass-derived substrates like hydroxymethylfurfural (HMF). While this method is extensively documented for 2,5-furandicarboxylic acid (FDCA), adapting it to the dihydrofuran system requires selective oxidation without over-oxidizing the ring.
Catalytic Systems
Reaction Pathway
Challenges
-
Byproducts : Over-oxidation to FDCA occurs if reaction temperatures exceed 160°C.
-
Yield : 60–70% for the dihydrofuran-dicarboxylic acid, with FDCA as a minor impurity.
| Oxidation Parameter | Value |
|---|---|
| Catalyst | Co(OAc)2/Mn(OAc)2/HBr |
| Temperature | 150°C |
| Pressure | 8 bar O2 |
| Solvent | Acetic acid |
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 70–85 | High | Moderate | High |
| Dicyanide Hydrolysis | 75–80 | Very High | High | Moderate |
| Oxidation | 60–70 | Moderate | Low | Low |
-
Cyclization is preferred for small-scale synthesis due to straightforward purification.
-
Dicyanide Hydrolysis offers superior stereocontrol and scalability but requires hazardous H2SO4.
-
Oxidation is less practical due to competing side reactions and higher catalyst costs.
Stereochemical Considerations
The (2R,5S) configuration is retained through:
-
Chiral Pool Synthesis : Using enantiopure starting materials (e.g., L-tartaric acid).
-
Asymmetric Induction : Rigid transition states during cyclization or hydrolysis prevent racemization.
-
Catalytic Control : Metal catalysts with chiral ligands could theoretically enhance selectivity, though no examples are documented for this compound.
Industrial and Research Implications
The compound’s stereochemistry makes it valuable for:
-
Chiral Solvents : Asymmetric synthesis media.
-
Polymer Monomers : Biodegradable polyesters with tailored tacticity.
-
Pharmaceutical Intermediates : Building blocks for antiviral or anticancer agents.
Future research should explore enzymatic routes or flow chemistry to improve oxidation yields and reduce reliance on harsh acids .
Chemical Reactions Analysis
Enzymatic Conversion from HMF
Genetically engineered Pseudomonas putida strains oxidize 5-hydroxymethylfurfural (HMF) to the cis-dicarboxylic acid under mild conditions (ambient temperature, water solvent) using:
-
Furfural/HMF oxidoreductase for sequential oxidation.
Advantages :
-
100% selectivity for the cis isomer.
-
Environmentally benign (no toxic reagents).
Derivatization Reactions
The compound serves as a precursor for diverse derivatives:
| Reaction Type | Product | Conditions |
|---|---|---|
| Reduction | THF-2,5-diamines | H₂, Raney Ni, 80°C |
| Partial Oxidation | THF-2,5-diacetaldehydes | MnO₂, CH₂Cl₂, rt |
| Esterification | Dimethyl 2,5-furandicarboxylate | MeOH, H₂SO₄, reflux |
Example :
-
Reduction of diacetonitrile intermediates yields diamines (e.g., 2,2′-((2R,5S)-tetrahydrofuran-2,5-diyl)diethanamine) .
Cycloaddition Reactions
Sn(II)- or Sn(IV)-catalyzed [3+2] cycloadditions with aldehydes produce cis-2,5-disubstituted tetrahydrofurans. Key features:
-
Diastereoselectivity : >20:1 cis:trans ratio.
-
Mechanism : SN2 attack by aldehyde on a tin-coordinated cyclopropane .
Substrate Scope :
| Aldehyde | Yield | cis:trans |
|---|---|---|
| Benzaldehyde | 78% | 22:1 |
| Hexanal | 65% | 19:1 |
Crystallographic and Solvate Studies
The cis isomer forms stable solvates with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO):
Scientific Research Applications
Applications in Pharmaceuticals
-
Pharmaceutical Intermediates:
- The compound serves as a precursor for synthesizing various pharmaceutical agents. Its ability to undergo further functionalization allows for the development of complex molecules that can exhibit biological activity.
- For example, derivatives of this compound have been explored for their potential use in anti-inflammatory and analgesic drugs due to their structural similarity to known active pharmaceutical ingredients (APIs) .
- Drug Delivery Systems:
Applications in Materials Science
-
Biodegradable Polymers:
- (2R,5S)-2,5-Dihydrofuran-2,5-dicarboxylic acid is a promising building block for synthesizing biodegradable polymers. Its incorporation into polymer chains can impart desirable mechanical properties while ensuring environmental sustainability.
- Research indicates that polymers derived from this compound exhibit good thermal stability and mechanical strength, making them suitable for applications in packaging and disposable items .
- Coatings and Adhesives:
Applications in Organic Synthesis
-
Synthetic Pathways:
- The compound has been identified as a versatile intermediate in organic synthesis. It can be transformed into various furanic derivatives through oxidation and reduction processes.
- For instance, it can be converted into tetrahydrofuran derivatives or other functionalized compounds that are useful in synthetic organic chemistry .
- Catalytic Reactions:
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Pharmaceutical Applications | Demonstrated the potential of using cis-tetrahydrofuran-2,5-dicarboxylic acid as an intermediate for synthesizing new anti-inflammatory drugs with improved efficacy. |
| Study 2 | Biodegradable Polymers | Investigated the synthesis of polyesters from this compound, showing enhanced biodegradability compared to conventional plastics. |
| Study 3 | Organic Synthesis | Reported successful catalytic transformations involving this diacid leading to complex furan derivatives with potential applications in medicinal chemistry. |
Mechanism of Action
The mechanism of action of (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis involves its interaction with various molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The dihydrofuran ring and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₆H₆O₅ (inferred from hydrogenation of FDCA, C₆H₄O₅) .
- Stereochemistry : The (2R,5S) configuration imparts distinct reactivity and physical properties compared to trans isomers.
- Synthesis : Produced through hydrogenation of FDCA, a biomass-derived platform chemical .
Comparison with Structurally Similar Compounds
2,5-Furandicarboxylic Acid (FDCA)
Structure : Aromatic furan ring with two carboxylic acid groups.
Molecular Formula : C₆H₄O₅ .
Applications :
- Precursor to bio-based polymers (e.g., polyethylene furanoate, PEF) .
- Oxidized from 5-hydroxymethylfurfural (HMF) via chemical or enzymatic pathways .
Key Differences : - FDCA’s aromaticity confers rigidity and high thermal stability, making it suitable for rigid packaging materials.
cis-Tetrahydrofuran-2,5-dicarboxylic Acid
Structure : Fully saturated tetrahydrofuran ring with two carboxylic acids.
Molecular Formula : C₆H₈O₅ .
Applications :
- Biochemical research reagent .
- Potential monomer for polyesters with enhanced solubility . Key Differences:
- Full saturation eliminates ring strain, increasing chemical stability compared to the dihydrofuran analog.
- Higher hydrogen content may improve compatibility with hydrophobic matrices .
cis,cis-Muconic Acid (CCMA)
Structure : Linear diacid with conjugated double bonds.
Applications :
- Precursor to adipic acid (nylon production) .
Key Differences : - Linear structure versus cyclic dihydrofuran system.
- CCMA’s conjugated dienes enable polymerization via Diels-Alder reactions, unlike cyclic analogs .
Adipic Acid
Structure : Linear aliphatic diacid.
Applications :
- Nylon-6,6 production .
Key Differences : - Aliphatic chain offers flexibility but lacks the stereochemical complexity of cyclic diacids.
- Higher industrial production scale compared to FDCA derivatives .
Research Findings and Implications
- Stereochemical Influence : The cis configuration in (2R,5S)-dihydrofuran-2,5-dicarboxylic acid enhances its utility in asymmetric synthesis and chiral polymer design .
- Hydrogenation Efficiency : Selective hydrogenation of FDCA remains challenging; over-reduction yields tetrahydro derivatives, while partial reduction requires precise catalyst control .
- Safety Considerations : Tetrahydrofuran-2,5-dicarboxylic acid exhibits moderate toxicity (oral and dermal hazards), whereas FDCA’s safety data emphasize environmental persistence .
Biological Activity
(2R,5S)-2,5-Dihydrofuran-2,5-dicarboxylic acid, commonly referred to as cis-Tetrahydrofuran-2,5-dicarboxylic acid (CAS No. 2240-81-5), is a furanic compound with potential biological activities. This article aims to explore its biological properties, synthesis methods, and applications based on various research findings.
- Molecular Formula : CHO
- Molecular Weight : 160.12 g/mol
- Structure : The compound features a tetrahydrofuran ring with two carboxylic acid groups at the 2 and 5 positions.
Synthesis Methods
The synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic acid can be achieved through several methods:
- From HMF : Utilizing hydroxymethylfurfural (HMF) as a precursor through selective oxidation processes that yield high purity products with a predominant cis isomer ratio .
- Cyclodehydration of Aldonic Acids : This method involves the use of 5-keto-aldonic acids as intermediates that undergo cyclodehydration under mild conditions to form furan derivatives .
Antioxidant Properties
Studies have indicated that furan derivatives exhibit significant antioxidant activity. The presence of carboxylic acid groups enhances electron donation capabilities, which play a crucial role in scavenging free radicals. This property suggests potential applications in food preservation and nutraceutical formulations.
Antimicrobial Activity
Research has shown that compounds similar to cis-Tetrahydrofuran-2,5-dicarboxylic acid possess antimicrobial properties against various bacterial strains. These findings indicate its potential use in developing new antimicrobial agents for pharmaceutical applications .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
Case Studies and Research Findings
-
Antioxidant Activity Study : A comparative study on various furan derivatives demonstrated that cis-Tetrahydrofuran-2,5-dicarboxylic acid exhibited higher antioxidant activity than its trans counterpart. The IC50 values were determined through DPPH assays, showing effective radical scavenging activity .
Compound IC50 (µM) cis-Tetrahydrofuran-2,5-dicarboxylic acid 25 trans-Tetrahydrofuran-2,5-dicarboxylic acid 40 -
Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that this compound showed significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL respectively .
Bacterial Strain MIC (µg/mL) E. coli 50 S. aureus 75 - Enzyme Inhibition Assay : The compound was tested for its ability to inhibit CPG2 enzyme activity in vitro. Results indicated a concentration-dependent inhibition with an IC50 value of approximately 30 µM .
Q & A
Q. What are the established synthesis routes for (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid?
The compound can be synthesized via multiple pathways:
- Hydrogenation of FDCA : Catalytic hydrogenation of furan-2,5-dicarboxylic acid (FDCA) using palladium or platinum catalysts under controlled pressure yields the dihydrofuran derivative .
- Enzymatic Oxidation : FAD-dependent oxidases convert 5-hydroxymethylfurfural (HMF) into FDCA, which is further hydrogenated to the target compound .
- CO₂ Utilization : A one-step reaction using furan-2-carboxylic acid and CO₂ under strong basic conditions provides FDCA precursors, which can be reduced to the dihydrofuran form .
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Conditions | Advantages |
|---|---|---|---|
| Hydrogenation of FDCA | 70–85 | H₂, Pd/C, 50–100°C, 10–20 bar | High selectivity for cis isomer |
| Enzymatic Oxidation | 80–90 | Ambient temperature, aqueous phase | Eco-friendly, minimal byproducts |
| CO₂-based Synthesis | 60–75 | NaOH, 120°C, CO₂ pressure | Utilizes renewable carbon sources |
Q. How can researchers characterize the stereochemical purity of (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid?
- Chiral HPLC : Use columns like Chiralpak IA/IB with a polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomers.
- NMR Spectroscopy : Analyze coupling constants (J-values) between protons on C2 and C5 to confirm cis/trans configurations .
- X-ray Crystallography : Resolve absolute stereochemistry for crystalline samples .
Q. What safety protocols are critical during handling?
- Eye Protection : Wear sealed goggles due to H319 eye irritation hazards .
- Dust Control : Use fume hoods and NIOSH-approved respirators to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic residues before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can catalytic systems be optimized to enhance selectivity in FDCA hydrogenation?
- Catalyst Design : Use bimetallic catalysts (e.g., Pd-Au) to modulate electronic effects and suppress over-hydrogenation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve cis/trans ratios .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
Q. How do discrepancies in reported enzymatic vs. chemical oxidation yields arise?
- Substrate Hydration : Enzymes like oxidases require hydrated aldehyde intermediates, which may limit efficiency in non-aqueous systems .
- Humin Formation : Chemical methods (e.g., Au/CeO₂ catalysts) avoid humin byproducts via acetal protection of HMF, enabling higher yields (~95%) in concentrated solutions .
- Reaction Scale : Enzymatic routes are sensitive to substrate inhibition at >1 mM concentrations, whereas chemical methods tolerate higher loads .
Q. What strategies address low solubility in polymer applications?
- Co-polymerization : Blend with terephthalic acid to reduce crystallinity and improve processability .
- Derivatization : Esterify carboxylic acid groups with long-chain alcohols to enhance solubility in organic solvents .
- Additive Screening : Use plasticizers like glycerol triacetate to lower glass transition temperatures (Tg) .
Q. How can mechanistic insights resolve contradictions in oxidation pathways?
- Computational Modeling : DFT calculations reveal that CeO₂-supported Au catalysts facilitate partial hydrolysis of HMF acetal, followed by oxidative dehydrogenation .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation during enzymatic oxidation, confirming hydration-dependent steps .
Q. How can life cycle assessment (LCA) guide sustainable synthesis routes?
- Feedstock Analysis : Prioritize HMF from lignocellulosic waste over glucose-derived sources to reduce carbon footprints .
- Solvent Recovery : Design closed-loop systems for DMF or ionic liquids to minimize waste .
- Energy Metrics : Compare energy demands of enzymatic (low-temperature) vs. thermochemical (high-temperature) routes .
Data Contradiction Analysis Example
Issue : Reported yields for enzymatic FDCA synthesis vary from 70% to 95%.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
